![molecular formula C22H18N4 B13142960 1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
1,2-Di([2,2'-bipyridin]-6-yl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di([2,2’-bipyridin]-6-yl)ethane is a compound that features two 2,2’-bipyridine units connected by an ethane bridge. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions. The 2,2’-bipyridine moiety is well-known for its strong binding affinity to metal centers, making 1,2-Di([2,2’-bipyridin]-6-yl)ethane a valuable compound in the study of metal-ligand interactions.
准备方法
The synthesis of 1,2-Di([2,2’-bipyridin]-6-yl)ethane typically involves the coupling of two 2,2’-bipyridine units with an ethane linker. One common method is the Suzuki coupling reaction, which involves the reaction of 2,2’-bipyridine-6-boronic acid with 1,2-dibromoethane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the desired product .
化学反应分析
1,2-Di([2,2’-bipyridin]-6-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bipyridine units can undergo substitution reactions with electrophiles, such as halogens or alkyl groups, under appropriate conditions.
科学研究应用
1,2-Di([2,2’-bipyridin]-6-yl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions, catalysis, and the synthesis of metal-organic frameworks (MOFs).
Biology: The compound is employed in the design of metal-based drugs and probes for biological imaging and sensing.
Medicine: It is investigated for its potential use in photodynamic therapy and as a component in drug delivery systems.
Industry: The compound finds applications in the development of advanced materials, such as conductive polymers and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 1,2-Di([2,2’-bipyridin]-6-yl)ethane primarily involves its ability to coordinate with metal ions. The bipyridine units act as bidentate ligands, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal ions, leading to changes in their reactivity, photophysical properties, and catalytic activity. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal-mediated processes and developing metal-based applications .
相似化合物的比较
1,2-Di([2,2’-bipyridin]-6-yl)ethane can be compared with other bipyridine-based compounds, such as:
2,2’-Bipyridine: A simpler ligand with two pyridine rings connected directly. It is widely used in coordination chemistry but lacks the ethane bridge present in 1,2-Di([2,2’-bipyridin]-6-yl)ethane.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but with fused aromatic rings. It forms stable complexes with metal ions but has different steric and electronic properties.
4,4’-Dimethyl-2,2’-bipyridine: A derivative of 2,2’-bipyridine with methyl groups at the 4 and 4’ positions. .
1,2-Di([2,2’-bipyridin]-6-yl)ethane stands out due to its unique structure, which allows for the formation of more complex and diverse metal-ligand architectures.
属性
分子式 |
C22H18N4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-6-[2-(6-pyridin-2-ylpyridin-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C22H18N4/c1-3-15-23-19(9-1)21-11-5-7-17(25-21)13-14-18-8-6-12-22(26-18)20-10-2-4-16-24-20/h1-12,15-16H,13-14H2 |
InChI 键 |
XNZMFEUNKMQQIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CCC3=NC(=CC=C3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)


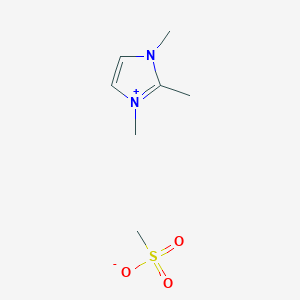
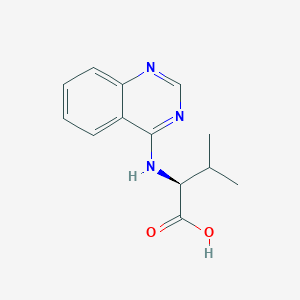

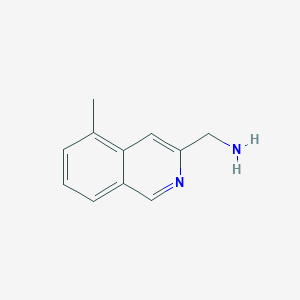

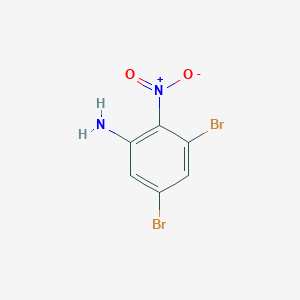

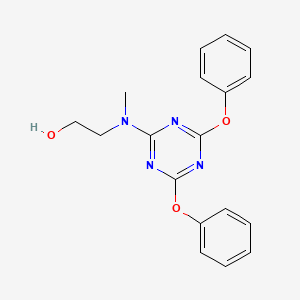
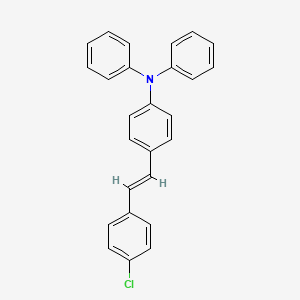
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
